Shinjulactone B

Description

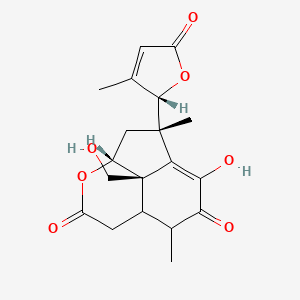

Structure

3D Structure

Properties

CAS No. |

80648-28-8 |

|---|---|

Molecular Formula |

C19H22O7 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(2S,4R,12S)-11-hydroxy-12-(hydroxymethyl)-2,9-dimethyl-2-[(2S)-3-methyl-5-oxo-2H-furan-2-yl]-5-oxatricyclo[6.3.1.04,12]dodec-1(11)-ene-6,10-dione |

InChI |

InChI=1S/C19H22O7/c1-8-4-12(21)26-17(8)18(3)6-11-19(7-20)10(5-13(22)25-11)9(2)14(23)15(24)16(18)19/h4,9-11,17,20,24H,5-7H2,1-3H3/t9?,10?,11-,17+,18+,19-/m1/s1 |

InChI Key |

SRNFRTSVHROPLE-MPCVZQMTSA-N |

Isomeric SMILES |

CC1C2CC(=O)O[C@H]3[C@@]2(C(=C(C1=O)O)[C@@](C3)(C)[C@@H]4C(=CC(=O)O4)C)CO |

Canonical SMILES |

CC1C2CC(=O)OC3C2(C(=C(C1=O)O)C(C3)(C)C4C(=CC(=O)O4)C)CO |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Shinjulactone B

Spectroscopic Methods Employed for Structural Determination

The molecular architecture of Shinjulactone B was pieced together using a suite of spectroscopic methods, each providing critical information about its functional groups, connectivity, and molecular formula.

Infrared (IR) and Ultraviolet (UV) Spectroscopy : IR spectroscopy was instrumental in identifying the key functional groups within the molecule. For quassinoids of this type, typical spectra reveal the presence of hydroxyl groups (–OH), ester or lactone carbonyl groups (C=O), and an α,β-unsaturated ketone system. oup.com UV spectroscopy complements this by confirming the presence of conjugated systems, such as the α,β-unsaturated ketone chromophore, which typically shows a characteristic absorption maximum. oup.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) was crucial for establishing the elemental composition of Shinjulactone B. This technique provides a highly accurate mass measurement, allowing for the determination of the precise molecular formula of the compound. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy were the primary tools used to map the complex carbon-hydrogen framework of Shinjulactone B.

¹H NMR : This technique provided detailed information about the chemical environment of each proton, their multiplicity (singlet, doublet, etc.), and their spatial relationships through coupling constants. Analysis of the ¹H NMR spectrum helped identify characteristic features such as olefinic protons, vinyl methyl groups, and protons attached to oxygen-bearing carbons. oup.com

2D NMR : Techniques such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) were likely used to establish proton-proton and proton-carbon correlations, respectively. These experiments are vital for assembling molecular fragments and confirming the connectivity of the entire carbon skeleton, which was especially important for defining the novel rearranged structure of Shinjulactone B. researchgate.net

| Spectroscopic Technique | Observed Feature | Typical Chemical Shift/Wavenumber | Inferred Structural Unit |

|---|---|---|---|

| IR Spectroscopy | Absorption Band | ~3450 cm⁻¹ | Hydroxyl Group (-OH) |

| IR Spectroscopy | Absorption Band | ~1740 cm⁻¹ | Lactone/Ester Carbonyl (C=O) |

| IR Spectroscopy | Absorption Band | ~1670 cm⁻¹ | α,β-Unsaturated Ketone |

| UV Spectroscopy | Absorption Maximum (λmax) | ~240 nm | α,β-Unsaturated Ketone Chromophore |

| ¹³C NMR | Resonance | δ 190-200 ppm | Ketone Carbonyl |

| ¹³C NMR | Resonance | δ 170-175 ppm | Lactone Carbonyl |

| ¹H NMR | Resonance | δ ~6.0 ppm | Olefinic Proton (-C=CH-) |

X-ray Crystallographic Analysis in Quassinoid Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute configuration of complex molecules. researchgate.net In the study of quassinoids from Ailanthus altissima, this technique was successfully applied to several related compounds isolated alongside Shinjulactone B, such as Shinjudilactone and Shinjulactone C. oup.comdntb.gov.ua

While the structure of Shinjulactone B itself was ultimately determined through spectroscopic analysis, the successful X-ray crystallographic studies of its co-isolates were fundamentally important. oup.com These analyses provided an unambiguous and highly detailed structural and stereochemical blueprint of the picrasane (B1241345) framework and its variations. researchgate.net This solid-state structural information served as a reliable reference, lending high confidence to the structural assignment of Shinjulactone B, which was based on the comparison and interpretation of its spectroscopic data against these confirmed structures.

Stereochemical Assignments and Conformational Analysis

The stereochemistry and conformation of Shinjulactone B are defined by its unique rearranged picrasane skeleton, which contains multiple stereogenic centers.

Biosynthetic Pathways and Precursors of Shinjulactone B

Proposed Biogenetic Route from Triterpenoid (B12794562) Precursors to Quassinoids

The biosynthesis of quassinoids is understood to begin with tetracyclic triterpenoid precursors that undergo extensive oxidative degradation. nih.goveui.eunih.gov It is widely accepted that these precursors belong to the euphol (B7945317) or tirucallol (B1683181) series. florajournal.com Experimental evidence from labeling studies has supported the derivation of quassinoids from a tirucallol-type triterpenoid intermediate. soton.ac.uk This precursor itself is a cyclization product of squalene. soton.ac.uk

More specifically, the biogenetic pathway is thought to commence from apo-euphol or its 20α-isomer, apo-tirucallol. florajournal.com The initial steps in the biosynthesis of quassinoids have been elucidated through studies on Ailanthus altissima, the plant from which Shinjulactone B was isolated. researchgate.netoup.commdpi.com Research combining transcriptome and metabolome data has identified the first three steps, which are catalyzed by an oxidosqualene cyclase (OSC) and two cytochrome P450 monooxygenases. researchgate.netfrontiersin.org This enzymatic sequence results in the formation of the protolimonoid melianol (B1676181). researchgate.netfrontiersin.orgnih.gov

This discovery is significant as it experimentally confirms the long-theorized hypothesis that the biosynthetic pathways of quassinoids and limonoids are related. researchgate.net Limonoids are another class of structurally distinct triterpenoids found in sister plant families (Rutaceae and Meliaceae) within the same order, Sapindales. researchgate.netnih.gov The fact that both pathways share the common intermediate, melianol, underscores a divergent evolution from a shared ancestral pathway. nih.govresearchgate.net

Oxidative Degradation and Rearrangement Mechanisms in Shinjulactone B Biosynthesis

The formation of Shinjulactone B involves a unique and complex series of oxidative and rearrangement reactions that distinguish it from many other quassinoids. soton.ac.uk Shinjulactone B is a C-quassinoid, and its biosynthesis is proposed to start from a C20 quassinoid precursor, specifically ailanthone (B197834). soton.ac.ukresearchgate.net

The proposed biosynthetic transformation from ailanthone to Shinjulactone B proceeds through several key steps:

Formation of a Dioxo-intermediate : The process is initiated by the formation of a 1,2-dioxo derivative of the ailanthone precursor. soton.ac.ukresearchgate.net

Oxidative Cleavage : Under oxidative conditions, this intermediate undergoes a crucial cleavage of the C(1)-C(2) bond in the A-ring. florajournal.com

Decarboxylation and Ring Contraction : The bond cleavage is followed by decarboxylation and a contraction of the B-ring. florajournal.com

Lactone Formation : The final step involves the formation of an α,β-unsaturated γ-lactone moiety to yield the unique structure of Shinjulactone B, which possesses contracted A and B rings and a primary alcohol at C(8). florajournal.comsoton.ac.uk

This intricate sequence of reactions highlights the complex enzymatic machinery required to produce the highly modified skeleton of Shinjulactone B.

Enzymatic Systems Involved in Quassinoid Biogenesis

The biosynthesis of quassinoids from their triterpenoid precursors is a multi-step process catalyzed by specific classes of enzymes. numberanalytics.com While the complete enzymatic pathway for Shinjulactone B is not fully elucidated, research on quassinoid biosynthesis in general provides significant insights.

Key enzyme families implicated in this process include:

Oxidosqualene Cyclases (OSCs) : These enzymes catalyze the initial and crucial cyclization of 2,3-oxidosqualene (B107256) to form the foundational tetracyclic triterpene skeleton, such as tirucallol. soton.ac.ukfrontiersin.org An OSC from Ailanthus altissima (AaTS) has been identified as the first enzyme in the pathway leading to quassinoids. frontiersin.org

Cytochrome P450 Monooxygenases (CYPs) : This large family of enzymes is responsible for the extensive oxidative modifications of the triterpene scaffold. numberanalytics.com They introduce oxygen-containing functional groups (hydroxyl, carbonyl, etc.) at various positions, which are essential for the subsequent bond cleavages and rearrangements. researchgate.netnumberanalytics.com In A. altissima, two specific P450s, AaCYP71CD4 and AaCYP71BQ17, have been shown to catalyze the steps leading to the formation of the protolimonoid melianol. frontiersin.orgnih.gov Molecular docking studies on other quassinoids have also suggested the involvement of CYP enzymes like aromatase. caldic.com

Oxidoreductases and Isomerases : Following the initial oxidations, other enzymes such as oxidoreductases and isomerases are believed to catalyze the complex reduction and rearrangement reactions that ultimately shape the diverse quassinoid skeletons. numberanalytics.com

Comparative Biogenetic Studies of Shinjulactones and Related Quassinoids

Comparative studies of biosynthetic pathways provide valuable context for understanding the formation of unique structures like Shinjulactone B. The most significant comparison is between the biosynthesis of quassinoids and limonoids. It is now established that these two pathways share a common evolutionary origin, diverging after the formation of the shared intermediate, melianol. frontiersin.orgnih.govresearchgate.net This shared heritage is remarkable given the significant structural differences in the final compounds. nih.gov

Within the quassinoid class itself, there is considerable structural diversity, which arises from different modifications to the basic picrasane (B1241345) skeleton. soton.ac.uk

Shinjulactone B vs. C20/C19 Quassinoids : Shinjulactone B's biogenesis from the C20 quassinoid ailanthone involves a specific A-ring cleavage and B-ring contraction. florajournal.comsoton.ac.uk This contrasts with the formation of C19 quassinoids, which are also derived from C20 precursors but via a different mechanism that typically involves cleavage of the C(1)-C(2) bond and decarboxylation without the same ring contraction seen in Shinjulactone B. florajournal.com

Interconversion of Quassinoid Skeletons : Research has demonstrated the chemical transformation of a C25 quassinoid to a C20 quassinoid through a process resembling a Baeyer–Villiger oxidation. mdpi.com This provides insight into the plausible biogenetic links and interconversions between different quassinoid subtypes that might occur in nature. mdpi.com

Novel Skeletons : The discovery of unprecedented quassinoid skeletons, such as the C26 compounds found in Eurycoma longifolia, further expands the known biogenetic possibilities from C30 triterpenoid precursors and provides more data points for comparative analysis. acs.org

The unique structure of Shinjulactone B is a testament to a highly specialized branch of the broader quassinoid biosynthetic pathway, showcasing nature's ability to generate immense chemical diversity from a common starting point.

Mentioned Chemical Compounds

Chemical Synthesis and Analog Design of Shinjulactone B

Strategies for Total Synthesis of Related Quassinoid Skeletons

The total synthesis of quassinoids has been a long-standing challenge in organic chemistry, prompting the development of numerous innovative strategies. nih.gov These natural products typically feature a picrasane (B1241345) ABCD-ring skeleton, often with extensive oxygenation, fused and bridged rings, and a δ-valerolactone. rsc.orguef.fi The inherent structural complexity has limited the number of successful total syntheses. uef.fi

Early and ongoing efforts have led to a wealth of knowledge regarding the assembly of the core quassinoid structure. General strategies can be categorized as follows:

Linear and Convergent Sequences: Many synthetic routes involve the sequential construction of the ring system. For example, an A-AB-ABC-ABCD sequence was employed to assemble the tetracyclic skeleton of (+)-picrasin B and (+)-quassin from the R-(-) enantiomer of the Wieland-Miescher ketone. researchgate.net

Cycloaddition Reactions: Diels-Alder reactions have been utilized as a key strategy to rapidly establish the rigid polycyclic system of quassinoids. researchgate.netthieme-connect.com

Biomimetic Synthesis: Inspired by the natural biosynthetic pathways, which involve the oxidative degradation of triterpenoid (B12794562) precursors, some synthetic approaches aim to mimic these transformations. nih.govnumberanalytics.com For instance, the biogenetic derivation of shinjulactone B is believed to occur from ailanthone (B197834) through an oxidative rearrangement. researchgate.net

Cascade Reactions: To improve efficiency, strategies involving cascade reactions have been developed to construct complex structures in a single step. numberanalytics.com

A notable recent achievement is the enantioselective total synthesis of (+)-quassin, accomplished in just 14 steps from a commercially available starting material. rsc.orgnih.gov This elegant synthesis relies on a highly efficient and selective annulation between two unsaturated carbonyl components, initiated by a catalytic hydrogen atom transfer (HAT) from an iron hydride to an alkene. nih.gov This approach significantly shortens the synthetic route compared to previous efforts. nih.gov

The primary challenges in quassinoid synthesis include the construction of the complex carbon framework, establishing the correct stereochemistry, and introducing the dense array of oxygen functional groups. numberanalytics.com Overcoming these hurdles often requires the development of sophisticated and novel synthetic methodologies. numberanalytics.comescholarship.org

Synthetic Approaches to Shinjulactone B Scaffolds

While a dedicated total synthesis of Shinjulactone B has not been extensively documented, the synthesis of structurally related quassinoids, particularly Shinjulactone C, provides significant insights into potential synthetic routes. The total synthesis of (±)-Shinjulactone C was accomplished by Grieco and colleagues, highlighting a viable pathway to this subgroup of quassinoids. oregonstate.eduacs.org

Shinjulactone B is biogenetically considered to be derived from ailanthone via a 1,2-dioxo intermediate, which then undergoes oxidative rearrangement and formation of an α,β-unsaturated γ-lactone to yield the final structure. researchgate.net This suggests a potential biomimetic synthetic strategy starting from ailanthone or a related precursor.

Key synthetic challenges specific to the Shinjulactone B scaffold would include:

The construction of the unique C-ring lactone.

The introduction of the hemiacetal bridge.

The correct installation of multiple stereocenters.

Synthetic efforts toward the general quassinoid skeleton often focus on creating advanced intermediates that can be elaborated into various members of the family. uef.fi For example, a strategy for preparing a compound with the basic skeleton of the antitumor quassinoid bruceantin (B1667948) involved key steps such as the cyclization of a hindered 1,5-diketone to form the ABC ring system and the formation of a hemiacetal D ring. oup.com Such approaches, focused on building the core architecture, lay the foundation for future syntheses of specific targets like Shinjulactone B. escholarship.org

Semi-synthetic Modifications and Derivative Generation

Semi-synthesis, which involves the chemical modification of natural products, is a crucial strategy for generating derivatives of complex molecules like quassinoids. numberanalytics.com This approach is often more practical than total synthesis for producing analogs for structure-activity relationship (SAR) studies, especially when a particular natural product can be isolated in sufficient quantities. uniroma1.it The goals of such modifications include improving potency, increasing solubility, and enhancing bioavailability. scirp.org

While specific semi-synthetic studies on Shinjulactone B are not widely reported, research on related quassinoids like ailanthinone (B1198025) and quassin (B1678622) demonstrates the feasibility of this approach. For ailanthinone, which is structurally intricate and possesses potent antimalarial activity, derivatives have been created by selectively modifying its hydroxyl groups. scirp.org A key achievement was the one-step regioselective modification of the 1-hydroxyl group to produce esters, carbonates, carbamates, and sulfonates, without the need for protecting groups on the other two hydroxyls at C12 and C13. scirp.org

Similarly, the natural product quassin has been modified to produce compounds with potential antimalarial activity. molaid.com These modifications include demethylation, reduction of keto groups, and esterification with simple organic acids or lipoamino acids to enhance uptake through biological membranes. molaid.com The generation of novel sidechains at the C-15 position of other quassinoids has also been explored to create analogs with different properties. google.com

These examples underscore the potential for creating a library of Shinjulactone B derivatives by targeting its reactive functional groups, such as its hydroxyls and lactone moieties. Such semi-synthetic analogs would be invaluable for probing the compound's mechanism of action and optimizing its biological profile.

Methodological Advancements in Quassinoid Synthesis

The pursuit of quassinoid total synthesis has been a powerful driver for the invention of new synthetic methods and strategies. rsc.orgescholarship.org Many reports document the synthesis of advanced intermediates and showcase methodologies that provide access to the tetra- or pentacyclic core structures. uef.fi

Recent years have seen significant progress, with a focus on increasing synthetic efficiency and stereocontrol. Some key methodological advancements include:

Hydrogen Atom Transfer (HAT) Catalysis: As demonstrated in the 2022 synthesis of (+)-quassin by Thomas and Pronin, HAT catalysis provides a powerful method for stereoselective C-C bond formation, enabling the rapid construction of the polycyclic core. rsc.orgnih.gov

Copper-Catalyzed Double Coupling: The Maimone group developed an effective method for the stereoselective synthesis of polycyclic products from vinyl triflates using a copper-catalyzed double coupling with Grignard reagents. This methodology was successfully applied to construct the quassinoid skeleton in only three linear steps from carvone (B1668592) epoxide. rsc.orgescholarship.org

Enzyme-Enabled Synthesis: A versatile strategy has been reported that uses enzymes to install key functionalities, which are then used to trigger abiotic skeletal rearrangements. This "enzyme-enabled abiotic scaffold hop" approach allows for the creation of diverse terpenoid frameworks from a common starting material, demonstrating a departure from traditional target-specific routes. nih.gov

Rearrangement Strategies: Formic acid-mediated rearrangements of dearomatized acylphloroglucinols have been used to access diverse synthetic scaffolds, showcasing how simple reagents can be used to induce complex transformations and generate structural diversity. bu.edu

Convergent Assembly: Novel strategies continue to be developed for the convergent assembly of complex molecular scaffolds, allowing for the rational and efficient construction of highly substituted molecules from simpler building blocks. mdpi.com

These advancements not only facilitate the synthesis of known quassinoids but also open the door to creating novel analogs with designed properties. The development of new reactions and strategies to forge the complex quassinoid architecture remains an active and important area of research in organic synthesis. numberanalytics.comescholarship.org

Structure Activity Relationship Sar Studies of Shinjulactone B and Its Analogs

Correlating Structural Motifs with Biological Potency

The biological potency of Shinjulactone B is intrinsically linked to its complex polycyclic structure. SAR studies primarily involve comparing the activity of Shinjulactone B with other naturally occurring or semi-synthetic quassinoids to identify essential structural motifs. A crucial comparison is often made with its biogenetic precursor, ailanthone (B197834). researchgate.net

A comparative analysis of the cytotoxic activity of various quassinoids isolated from Ailanthus altissima against different cancer cell lines highlights the importance of specific substitutions.

| Compound | Key Structural Difference from Shinjulactone B | Reported Biological Activity (Example) |

|---|---|---|

| Shinjulactone B | Reference Compound | Anti-HIV Activity mdpi.com |

| Ailanthone | Biogenetic precursor; different A/B ring system researchgate.net | Potent antineoplastic activity against HCC researchgate.net |

| Shinjulactone C | Possesses a dicyclo-picrasane skeleton ontosight.ai | Anticancer properties ontosight.ai |

| Shinjulactone O | Varies in substitution pattern | Inhibitory activity against various tumor cell lines (MCF-7, HepG2, etc.) researchgate.net |

Impact of Functional Group Modifications on Mechanistic Interactions

The specific functional groups appended to the quassinoid core dictate the nature and strength of interactions with biological targets. ashp.org For Shinjulactone B and its analogs, modifications to hydroxyl groups, ester side chains, and ketone functionalities have been investigated to probe their mechanistic roles.

The presence and location of hydroxyl (-OH) and ester groups are particularly significant. Esterification or removal of hydroxyl groups can drastically change a compound's binding affinity and mechanism of action. ucl.ac.uk For example, in many quassinoids, an ester group at C-15 is crucial for potent cytotoxicity. While Shinjulactone B itself does not possess this ester, the principle highlights the importance of oxygenated functional groups in mediating interactions, likely through hydrogen bonding with target proteins. ashp.orgnih.gov

Stereochemical Influences on Bioactivity

Stereochemistry plays a pivotal role in the biological activity of natural products, as target proteins are chiral environments. nih.gov Shinjulactone B has a rigid and complex three-dimensional structure with multiple stereocenters. The specific spatial arrangement of its rings and substituents is crucial for fitting into the binding pocket of its biological target.

Generally, for complex natural products, even minor changes in stereochemistry, such as the inversion of a single chiral center, can lead to a complete loss of biological activity. nih.gov This is because the precise orientation of key interacting groups (like hydrogen bond donors/acceptors and hydrophobic moieties) is dictated by the molecule's stereoconfiguration. While specific studies comparing all possible stereoisomers of Shinjulactone B are scarce due to synthetic challenges, research on the broader quassinoid class confirms this principle. The natural configuration of these compounds is almost always significantly more active than any synthetic diastereoisomers, suggesting a highly specific, lock-and-key type interaction with their cellular targets. nih.gov The defined stereochemistry ensures the correct presentation of the pharmacophore for optimal binding and subsequent biological effect.

Computational Approaches in SAR Elucidation

In modern drug discovery, computational methods are invaluable for elucidating SAR, and this applies to complex natural products like Shinjulactone B. oncodesign-services.comspirochem.com These approaches allow researchers to build predictive models that correlate structural features with biological activity, saving time and resources compared to exhaustive synthesis and testing. nih.govcapes.gov.br

Common computational techniques used in the study of natural products and their analogs include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. For Shinjulactone B, docking studies could help visualize how it fits into the active site of a target like HIV reverse transcriptase or a protein involved in cancer cell proliferation, revealing key interactions. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically describe the relationship between the chemical structures of a series of compounds and their biological activity. csmres.co.uk By analyzing a set of Shinjulactone B analogs, a QSAR model could identify the physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that are most important for potency.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur upon interaction. oncodesign-services.com

These computational tools help rationalize experimentally observed SAR data and guide the design of new analogs with potentially improved activity. nih.gov For instance, they can help prioritize which functional group modifications or structural changes are most likely to enhance potency. nih.gov

Advanced Analytical Methodologies in Shinjulactone B Research

High-Resolution Mass Spectrometry in Metabolomics and Biosynthesis Studies

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the study of Shinjulactone B and related quassinoids. Its high accuracy and resolving power are indispensable for determining the elemental composition of novel compounds from complex biological extracts. nih.govnih.gov In the initial discovery of related quassinoids from Ailanthus altissima, such as shinjulactones G, H, and L, HRMS was critical in establishing their molecular formulas, a fundamental first step in structure elucidation. oup.comoup.com

In the field of metabolomics, HRMS, often coupled with liquid chromatography (LC-HRMS), enables the comprehensive analysis of the metabolome of Ailanthus altissima. researchgate.net This approach allows for the untargeted screening of plant extracts to identify a wide array of secondary metabolites, including known quassinoids like Shinjulactone B and potentially new, structurally related analogues. mdpi.com Furthermore, HRMS plays a pivotal role in biosynthetic studies. By combining metabolomic and transcriptomic data, researchers can begin to unravel the complex enzymatic pathways that lead to the formation of the quassinoid skeleton, confirming the long-held hypothesis that quassinoids and limonoids share a common evolutionary origin. researchgate.net Techniques like tandem mass spectrometry (MS/MS) provide structural information based on fragmentation patterns, which is essential for distinguishing between isomers and identifying specific structural motifs within the quassinoid family. nih.govacs.org

Table 1: Representative High-Resolution Mass Spectrometry Data for Shinjulactone B This table illustrates the type of data obtained from HRMS analysis for a compound with the molecular formula of Shinjulactone B (C₂₀H₂₄O₇).

| Ion Adduct | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) | Inferred Molecular Formula |

|---|---|---|---|---|

| [M+H]⁺ | 377.1595 | 377.1598 | 0.8 | C₂₀H₂₅O₇ |

| [M+Na]⁺ | 399.1414 | 399.1419 | 1.3 | C₂₀H₂₄NaO₇ |

| [M+K]⁺ | 415.1153 | 415.1151 | -0.5 | C₂₀H₂₄KO₇ |

Nuclear Magnetic Resonance Spectroscopy for Complex Structure Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the intricate three-dimensional structure of complex organic molecules like Shinjulactone B. jchps.comjeolusa.com The quassinoid framework is characterized by a highly oxygenated and rigid polycyclic system, and NMR provides the necessary detail to assign the full stereochemistry. researchgate.net The structure of Shinjulactone B was originally determined through extensive spectroscopic analysis, with NMR being the central component. phcogrev.com

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of each proton and carbon atom in the molecule. jchps.comlibretexts.org However, due to the structural complexity, 1D spectra are often crowded. Therefore, two-dimensional (2D) NMR techniques are essential. Experiments like Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. mdpi.com Crucially, Heteronuclear Multiple Bond Correlation (HMBC) experiments map long-range (2-3 bond) correlations between protons and carbons, allowing researchers to piece together the carbon skeleton and place functional groups. mdpi.comresearchgate.net The nuclear Overhauser effect (NOE) provides through-space correlations between protons, which is vital for determining the relative stereochemistry of the molecule.

Table 2: Representative ¹H and ¹³C NMR Data for a Shinjulactone B-type Structure This table presents typical chemical shift values (δ) for key nuclei in a molecule with the core structure of Shinjulactone B, as determined in a solvent like Pyridine-d₅. Exact values vary based on specific experimental conditions.

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, multiplicity, J in Hz) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| 1 | ~78.5 | ~4.90 (d, J=9.5) | C-2, C-5, C-10 |

| 2 | ~208.0 | - | - |

| 7 | ~79.0 | ~4.50 (s) | C-5, C-6, C-8, C-9 |

| 11 | ~175.0 | - | - |

| 12 | ~194.0 | - | - |

| 16 | ~169.0 | - | - |

| 17 (CH₂) | ~110.0 | ~5.30 (s), ~5.45 (s) | C-12, C-13, C-15 |

| 21 (CH₃) | ~18.0 | ~1.95 (s) | C-3, C-4, C-5 |

Chromatographic Techniques for Isolation and Purity Assessment

The isolation of Shinjulactone B from its natural source, Ailanthus altissima, is a multi-step process that relies on a combination of chromatographic techniques to separate the target compound from a complex mixture of other quassinoids, alkaloids, and metabolites. mdpi.comnih.govresearchgate.net The process typically begins with a crude extraction of the plant material (e.g., root bark) using a solvent like ethanol (B145695) or methanol (B129727). nih.gov

This crude extract is then subjected to a series of purification steps. Liquid-liquid partitioning, for instance between n-butanol and water, can be used for initial fractionation. nih.gov The resulting fractions are then separated using column chromatography, with silica (B1680970) gel being a common stationary phase. usu.ac.id Elution is performed using a gradient of solvents with increasing polarity, for example, a mixture of chloroform (B151607) and methanol or ethyl acetate (B1210297) and n-hexane, to separate compounds based on their polarity. nih.govusu.ac.id

Final purification to obtain high-purity Shinjulactone B almost invariably requires High-Performance Liquid Chromatography (HPLC), particularly in a preparative or semi-preparative mode. nih.govtandfonline.com Reversed-phase columns (e.g., C18) are frequently used, with mobile phases typically consisting of acetonitrile/water or methanol/water mixtures, often with additives like formic acid to improve peak shape. acs.orgtandfonline.com The purity of the final isolated compound is also assessed using analytical HPLC, where a sharp, symmetrical peak indicates a high degree of purity. tandfonline.com

Table 3: General Chromatographic Workflow for Shinjulactone B Isolation

| Step | Technique | Typical Stationary Phase | Typical Mobile Phase System | Purpose | |

|---|---|---|---|---|---|

| 1 | Solvent Extraction | N/A | Ethanol or Methanol | Crude extraction from plant material | |

| 2 | Column Chromatography | Silica Gel | Gradient of n-Hexane/Ethyl Acetate or Chloroform/Methanol | Initial fractionation of crude extract | |

| 3 | Further Fractionation | Sephadex LH-20 | Methanol | Size-based separation and removal of pigments | |

| 4 | Final Purification | Preparative RP-HPLC | C18 Silica | Gradient of Acetonitrile/Water | Isolation of pure Shinjulactone B |

| 5 | Purity Assessment | Analytical RP-HPLC | C18 Silica | Isocratic or Gradient Acetonitrile/Water | Confirming purity of the isolated compound |

Integration of Artificial Intelligence and Chemometrics in Spectroscopic Analysis

The analysis of complex natural product extracts generates vast amounts of spectroscopic data, creating a bottleneck in the discovery pipeline. rsc.org The integration of Artificial Intelligence (AI), particularly machine learning and deep learning, with chemometrics offers powerful tools to navigate this complexity in quassinoid research. researchgate.netdypvp.edu.in These computational approaches can significantly accelerate the identification and structure elucidation of compounds like Shinjulactone B. rsc.org

Table 4: Application of AI and Chemometrics in Quassinoid Research

| Methodology | Spectroscopic Data | Application in Shinjulactone B Research | Potential Outcome |

|---|---|---|---|

| Principal Component Analysis (PCA) | LC-MS, NMR | Unsupervised clustering of different plant extracts based on their metabolic profiles. | Identifying extracts rich in quassinoids for targeted isolation. |

| Machine Learning (e.g., Random Forest) | MS, NMR | Supervised classification to predict the presence of known compounds (dereplication). | Rapid identification of Shinjulactone B in new samples. rsc.org |

| Molecular Networking (e.g., GNPS) | MS/MS | Visualizing and grouping structurally similar quassinoids based on fragmentation patterns. | Discovery of new Shinjulactone B analogues. mdpi.com |

| Deep Learning (Neural Networks) | NMR | Predicting chemical structures or substructures directly from NMR spectra. | Automated and rapid structure elucidation of novel quassinoids. dypvp.edu.in |

Future Research Directions and Translational Perspectives for Shinjulactone B

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

While the complete biosynthetic pathway of Shinjulactone B remains to be fully mapped, recent breakthroughs have illuminated its origins. Quassinoids are highly modified triterpenoids, typically derived from C30 precursors, yet they often possess a C20 skeleton, classifying them as degraded triterpenoids. researchgate.netresearchgate.net Research on the invasive tree Ailanthus altissima, a known source of Shinjulactone B, has identified the first three steps in quassinoid biosynthesis. researchgate.netfrontiersin.org This initial sequence involves an oxidosqualene cyclase and two cytochrome P450 monooxygenases, which together produce the protolimonoid melianol (B1676181). frontiersin.org

This discovery confirms the long-speculated biosynthetic relationship between quassinoids and limonoids, which share a common intermediate in melianol. researchgate.netfrontiersin.org The identification of these initial enzymes provides a critical foundation for future work. The subsequent, and currently unknown, enzymatic steps that tailor the melianol scaffold into the complex architecture of Shinjulactone B are now a primary research target. Identifying these enzymes—likely a series of oxidoreductases, transferases, and other modifying proteins—is essential.

Future research will likely focus on:

Transcriptome and Metabolome Mining: Utilizing data from Ailanthus altissima to identify candidate genes encoding the downstream biosynthetic enzymes. frontiersin.org

Heterologous Expression: Expressing candidate enzymes in microbial or plant systems to characterize their specific functions and reconstruct portions of the pathway.

Enzyme-Substrate Assays: In vitro characterization of the newly discovered enzymes to understand their precise catalytic mechanisms and substrate specificities.

The complete elucidation of this pathway is not only of fundamental scientific interest but also opens the door to producing Shinjulactone B and novel analogs through synthetic biology approaches.

| Enzyme Class | Function in Quassinoid Biosynthesis | Identified Example(s) |

| Oxidosqualene Cyclase | Catalyzes the initial cyclization of 2,3-oxidosqualene (B107256). | AaOSC2 (produces tirucalla-7,24-dien-3β-ol) |

| Cytochrome P450s | Perform oxidative modifications to the triterpenoid (B12794562) scaffold. | AaCYP71CD4, AaCYP71BQ17 (lead to melianol formation) |

Development of Novel Synthetic Routes for Complex Quassinoid Skeletons

The structural complexity and high degree of oxygenation of quassinoids like Shinjulactone B have made them challenging targets for total synthesis. nih.govnih.gov For decades, the intricate polycyclic ring systems have inspired the development of new synthetic methods. researchgate.net The first total synthesis of a quassinoid, quassin (B1678622), was a landmark achievement in 1980. researchgate.net Since then, synthetic routes to several other quassinoids, including (±)-shinjulactone C, have been reported. researchgate.netresearchgate.net

Despite this progress, developing efficient, stereoselective, and scalable synthetic routes remains a significant challenge. Future efforts in this area are crucial for providing sufficient quantities of Shinjulactone B for advanced preclinical and clinical studies and for creating structurally diverse analogs to probe structure-activity relationships (SAR).

Key areas for future synthetic development include:

Catalytic Methods: Employing modern catalytic reactions, such as C-H activation and asymmetric catalysis, to install functional groups with high precision and reduce the need for protecting groups. nih.gov

Biomimetic Synthesis: Designing synthetic pathways that mimic the proposed biosynthetic steps, which can often provide elegant and efficient solutions to complex structural challenges.

The development of a robust synthetic platform would accelerate the exploration of the therapeutic potential of the quassinoid family. oup.comgoogle.com

| Synthetic Challenge | Potential Modern Solution | Example Quassinoid Synthesized |

| Stereocenter Control | Asymmetric catalysis, chiral pool synthesis | (-)-Chaparrinone, (-)-Glaucarubolone acs.org |

| Polycyclic Core Construction | Intramolecular Diels-Alder reactions, annulation strategies nih.govgoogle.com | Quassin, (±)-Shinjulactone C researchgate.net |

| Late-stage Functionalization | C-H activation, selective oxidation methods | Bruceantin (B1667948) oup.com |

Advanced Mechanistic Investigations via Omics Technologies

Understanding the precise molecular mechanisms by which Shinjulactone B exerts its biological effects is critical for its development as a therapeutic agent. "Omics" technologies offer a powerful, systems-level approach to unravel these complex interactions. nih.gov These high-throughput methods can provide a comprehensive snapshot of the global changes within a cell or organism upon treatment with the compound. mdpi.com

Genomics and Transcriptomics (RNA-Seq): These technologies can identify changes in gene expression patterns induced by Shinjulactone B. This could reveal the signaling pathways that are activated or inhibited, helping to pinpoint the compound's primary targets and downstream effects. For instance, identifying the upregulation of stress-response genes or the downregulation of cell-cycle progression genes would provide important mechanistic clues. nih.gov

Proteomics: By analyzing the entire protein content of a cell, proteomics can reveal changes in protein expression, post-translational modifications, and protein-protein interactions. nih.gov This can directly identify protein targets that Shinjulactone B binds to or whose levels are altered by its activity.

Metabolomics: This approach profiles the complete set of small-molecule metabolites within a biological system. It can reveal how Shinjulactone B alters cellular metabolism, which is a hallmark of many diseases, including cancer.

Integrating data from these different omics platforms can provide a holistic view of the compound's mechanism of action, moving beyond a single-target to a network-level understanding. mdpi.com This knowledge is invaluable for identifying biomarkers of response and for designing rational combination therapies.

Design and Synthesis of Mechanistically Targeted Quassinoid Probes

To visualize and isolate the molecular targets of Shinjulactone B, the design and synthesis of specialized chemical probes are indispensable. These probes are derivatives of the parent molecule that are modified to include a reporter tag (like a fluorescent dye) or a reactive group for covalent labeling.

Future research in this area will involve:

Affinity-Based Probes: Synthesizing analogs of Shinjulactone B that can be immobilized on a solid support, such as Sepharose beads. nih.gov These affinity matrices can then be used to "fish" for binding partners from cell lysates, allowing for the direct identification of protein targets.

Activity-Based Probes: Developing probes that not only bind to the target but also covalently label it. This approach is particularly useful for identifying enzyme targets and can provide a more permanent record of the interaction.

Click-Chemistry Handles: Incorporating small, bio-orthogonal functional groups (e.g., alkynes or azides) into the Shinjulactone B scaffold. These handles allow for the subsequent attachment of various tags (e.g., fluorophores, biotin) via highly efficient "click" chemistry reactions, providing a versatile platform for different types of mechanistic studies.

The synthesis of these probes, guided by structure-activity relationship data, will be essential for definitively identifying the cellular interactome of Shinjulactone B and validating its mechanism of action at a molecular level. nih.gov

Q & A

Q. What are the key methodologies for isolating and characterizing Shinjulactone B from natural sources?

To isolate Shinjulactone B, researchers typically employ solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. Structural elucidation requires spectroscopic methods such as NMR (1H, 13C, 2D-COSY) and high-resolution mass spectrometry (HRMS). For purity validation, melting point determination and elemental analysis are critical. Experimental protocols should include controls for solvent residues and degradation products to ensure reproducibility .

Q. How can researchers design experiments to assess Shinjulactone B’s mechanism of action in vitro?

A robust in vitro study should begin with dose-response assays (e.g., IC50 determination) using cell lines relevant to the compound’s purported bioactivity (e.g., cancer, antimicrobial). Mechanistic insights require techniques like flow cytometry for apoptosis detection, Western blotting for protein expression analysis, or RNA-seq for transcriptomic profiling. Negative controls (e.g., untreated cells, solvent-only groups) and statistical validation (e.g., ANOVA with post-hoc tests) are mandatory to mitigate false positives .

Q. What are the best practices for synthesizing Shinjulactone B derivatives to explore structure-activity relationships (SAR)?

Derivative synthesis should focus on modular modifications (e.g., esterification, hydroxylation) while retaining the core lactone structure. Computational tools like molecular docking can prioritize target substituents. Reaction yields and stereochemical outcomes must be rigorously documented, with comparative bioactivity data (e.g., IC50 shifts) analyzed via regression models to identify critical functional groups .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for Shinjulactone B across different studies?

Contradictions often arise from variability in assay conditions (e.g., cell line specificity, serum concentration). A meta-analysis of published datasets, coupled with replication studies under standardized protocols, is essential. Researchers should also evaluate compound stability (e.g., pH-dependent degradation) and batch-to-batch purity using LC-MS. Cross-validation with structural analogs can clarify whether observed discrepancies are compound-specific or methodological .

Q. What computational strategies are effective for predicting Shinjulactone B’s pharmacokinetics and toxicity?

Use in silico tools like ADMET Predictor™ or SwissADME to estimate absorption, distribution, and cytochrome P450 interactions. Molecular dynamics simulations can model protein-ligand binding stability. For toxicity, leverage QSAR models trained on structurally related lactones. Experimental validation via hepatic microsomal assays and zebrafish embryo toxicity tests is recommended to bridge computational and empirical data .

Q. How can researchers optimize Shinjulactone B’s bioavailability without compromising bioactivity?

Strategies include prodrug design (e.g., phosphate esters for solubility), nanoformulation (liposomes, polymeric nanoparticles), or co-administration with bioavailability enhancers (e.g., piperine). Pharmacokinetic studies in rodent models should compare AUC (area under the curve) and Cmax (maximum concentration) across formulations. Stability under physiological conditions (e.g., simulated gastric fluid) must also be assessed .

Methodological and Analytical Challenges

Q. What statistical approaches are suitable for analyzing dose-dependent effects of Shinjulactone B in heterogeneous cell populations?

Mixed-effects models account for intra-experiment variability, while machine learning (e.g., random forests) can identify non-linear dose-response patterns. For single-cell heterogeneity, use clustering algorithms (t-SNE, UMAP) on flow cytometry data. Sensitivity analyses should test assumptions about normality and variance homogeneity .

Q. How should researchers validate Shinjulactone B’s target engagement in complex biological systems?

Employ techniques like cellular thermal shift assay (CETSA) to confirm target binding in live cells. CRISPR-Cas9 knockout of putative targets can establish causal links to observed bioactivity. For in vivo validation, use transgenic animal models or photoaffinity labeling followed by pull-down assays and LC-MS/MS identification .

Data Reproducibility and Reporting Standards

Q. What minimal data must be included in publications to ensure reproducibility of Shinjulactone B studies?

Essential details:

- Synthetic routes (yields, purification methods)

- Spectroscopic data (NMR shifts, HRMS m/z)

- Bioassay protocols (cell culture conditions, assay endpoints)

- Raw data availability (deposited in repositories like Zenodo). Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles and cite prior studies to contextualize findings .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for Shinjulactone B?

Investigate factors like metabolic inactivation (e.g., cytochrome-mediated oxidation), plasma protein binding, or tissue penetration barriers. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure levels with effect magnitudes. Comparative transcriptomics (in vitro vs. in vivo samples) may reveal compensatory pathways activated in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.